molecular formula C5H7BrO3 B6250560 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one CAS No. 134674-19-4

5-bromo-2,2-dimethyl-1,3-dioxolan-4-one

Cat. No.: B6250560
CAS No.: 134674-19-4
M. Wt: 195.01 g/mol
InChI Key: DZKXKWQAIUPQIR-UHFFFAOYSA-N
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Description

5-bromo-2,2-dimethyl-1,3-dioxolan-4-one is a useful research compound. Its molecular formula is C5H7BrO3 and its molecular weight is 195.01 g/mol. The purity is usually 95.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134674-19-4

Molecular Formula

C5H7BrO3

Molecular Weight

195.01 g/mol

IUPAC Name

5-bromo-2,2-dimethyl-1,3-dioxolan-4-one

InChI

InChI=1S/C5H7BrO3/c1-5(2)8-3(6)4(7)9-5/h3H,1-2H3

InChI Key

DZKXKWQAIUPQIR-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(C(=O)O1)Br)C

Purity

95

Origin of Product

United States

Contextualization of 1,3 Dioxolan 4 One Scaffolds in Modern Organic Synthesis

The 1,3-dioxolan-4-one (B8650053) core represents a valuable structural motif in organic chemistry, primarily serving as a chiral auxiliary and a versatile synthetic intermediate. These scaffolds are readily accessible from α-hydroxy acids, which are often available in enantiomerically pure forms. prepchem.com This accessibility allows for the introduction of stereocenters in a controlled manner, a crucial aspect of asymmetric synthesis.

The utility of 1,3-dioxolan-4-ones extends to their role as precursors for a variety of functional groups. For instance, they can be employed in the synthesis of tetronic acids and pulvinones through reactions with enolates. Furthermore, their application in polymerization reactions to form biodegradable polyesters like polylactic acid (PLA) highlights their relevance in materials science. researchgate.net The ability to undergo ring-opening reactions, alkylations, and cycloadditions underscores the synthetic versatility of the 1,3-dioxolan-4-one framework. prepchem.com

Significance of Halogenated Cyclic Esters As Versatile Synthetic Intermediates

The incorporation of a halogen atom into a cyclic ester dramatically enhances its reactivity and synthetic potential. Halogenated organic compounds are pivotal in a myriad of chemical transformations due to the halogen's ability to act as a good leaving group and to influence the electronic properties of the molecule. uwindsor.ca Specifically, bromo-organic compounds are widely used in nucleophilic substitution and cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov

Halogen-induced cyclization reactions, such as bromolactonization, are powerful methods for the stereoselective synthesis of heterocyclic compounds. uwindsor.ca The presence of a bromine atom can activate a molecule towards nucleophilic attack or radical reactions, opening up diverse synthetic pathways. This enhanced reactivity makes halogenated cyclic esters, such as 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one, valuable intermediates for the synthesis of complex natural products and pharmaceutical agents.

Intrinsic Structural Features and Stereochemical Considerations of 5 Bromo 2,2 Dimethyl 1,3 Dioxolan 4 One

Established Routes for the Construction of the 1,3-Dioxolan-4-one Ring System

The formation of the 1,3-dioxolan-4-one skeleton is the foundational step in the synthesis of the target compound. This five-membered ring, containing an ester and an acetal (B89532) functional group, can be constructed through several reliable methods.

Acid-Catalyzed Condensation of α-Hydroxy Acids with Ketones

The most direct and widely utilized method for synthesizing 1,3-dioxolan-4-ones is the acid-catalyzed condensation of an α-hydroxy acid with a ketone or aldehyde. nih.govresearchgate.net In the specific case of the precursor for this compound, the reaction involves condensing an appropriate α-hydroxy acid with acetone (B3395972). The reaction proceeds by forming an acetal between the ketone and the hydroxyl group of the acid, followed by an intramolecular esterification (lactonization).

This reaction is typically performed in a non-polar solvent like toluene (B28343) or a mixture including dichloromethane (B109758), often with azeotropic removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product. researchgate.net A variety of acid catalysts can be employed to facilitate the transformation.

Table 1: Catalysts and Conditions for Acid-Catalyzed Dioxolanone Formation

CatalystSubstratesKey ConditionsReference
p-Toluenesulfonic acid (p-TSA)α-Hydroxy acids and acetone or paraformaldehydeReflux in toluene or acetone/toluene mixture with Dean-Stark apparatus researchgate.net
Boron trifluoride etherate (BF₃·OEt₂)F-alkyl α-hydroxy acids and simple ketones/aldehydesGenerally leads to good yields and high cis-diastereoselectivity uchicago.edu
Sulfuric Acid (H₂SO₄)F-alkyl α-hydroxy acids and simple ketones/aldehydesReported to give lower yields and stereoselectivity compared to BF₃·OEt₂ uchicago.edu

The selection of the catalyst can influence the reaction's efficiency and, in cases involving chiral α-hydroxy acids, the diastereoselectivity of the product. uchicago.edu

Cycloaddition Strategies for Dioxolanone Formation

Cycloaddition reactions provide a powerful alternative for constructing five-membered heterocyclic rings. The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a reaction between a 1,3-dipole and a "dipolarophile" that yields a five-membered ring. wikipedia.orgijrpc.com This strategy is a cornerstone for synthesizing a wide variety of heterocycles. wikipedia.orgyoutube.com

While direct [3+2] cycloaddition to form the 1,3-dioxolan-4-one ring is not extensively documented, related transformations highlight its potential. For instance, the reaction of carbonyl ylides (as the 1,3-dipole) with dipolarophiles is a known method for creating oxygen-containing five-membered rings. wikipedia.org Research has demonstrated that asymmetric 1,3-dipolar cycloadditions between carbonyl ylides and aldehydes can be catalyzed by metal complexes, such as those of nickel, to produce 1,3-dioxolanes with high stereocontrol. organic-chemistry.org This suggests that a similar reaction, using a suitable ketene (B1206846) or ketene equivalent as the dipolarophile in reaction with a carbonyl ylide, could theoretically provide a pathway to the 1,3-dioxolan-4-one core structure.

Introduction of Halogenation at the C5 Position

With the 1,3-dioxolan-4-one ring in place, the next critical step is the introduction of a bromine atom at the C5 position, which is alpha to the carbonyl group. This can be achieved either by direct bromination of the heterocyclic ring or by using a precursor that already contains the bromine atom.

Direct Bromination Approaches for Dioxolanones

The direct bromination of a pre-formed 2,2-dimethyl-1,3-dioxolan-4-one (B22341) is a common and effective strategy. The C-H bond at the C5 position is activated by the adjacent carbonyl group, making it susceptible to substitution via radical or electrophilic pathways.

A frequently employed method is radical bromination using a reagent such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or AIBN, or initiated by light. wikipedia.orgyoutube.com This approach is analogous to the well-established α-bromination of other carbonyl compounds and the bromination of related heterocyclic systems. wikipedia.orgyoutube.com Alternatively, direct bromination can be accomplished using elemental bromine (Br₂) in a suitable solvent like dichloromethane. organic-chemistry.org

Table 2: Reagents for Direct Bromination at the C5 Position

Brominating AgentTypical ConditionsMechanism TypeReference
N-Bromosuccinimide (NBS)Inert solvent (e.g., CCl₄), radical initiator (e.g., benzoyl peroxide), heat or lightRadical wikipedia.orgyoutube.com
Bromine (Br₂)Solvent such as dichloromethane (CH₂Cl₂), often at controlled temperaturesElectrophilic/Radical organic-chemistry.org
Dess-Martin periodinane / Tetraethylammonium bromide (TEAB)Mild conditions, suitable for various 1,3-dicarbonyl compoundsOxidative Bromination

Utilization of Brominated Starting Materials in Dioxolanone Synthesis

An alternative to direct bromination is to construct the dioxolanone ring using a starting material that is already halogenated. This approach involves the acid-catalyzed condensation of a 2-bromo-α-hydroxycarboxylic acid with acetone.

This strategy leverages the same reliable condensation chemistry described in section 2.1.1. nih.govresearchgate.net The primary advantage is that it avoids exposing the potentially sensitive dioxolanone ring to harsh brominating conditions. The success of this method depends on the availability and stability of the requisite brominated α-hydroxy acid precursor.

Enantioselective Synthesis and Stereochemical Control

The C5 position of this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is crucial for applications where specific enantiomers or diastereomers are required.

The primary method for achieving enantioselectivity is to begin the synthesis with an enantiomerically pure α-hydroxy acid. nih.gov Chiral α-hydroxy acids, such as L- or D-lactic acid or mandelic acid, are used to form chiral 1,3-dioxolan-4-ones. nih.gov This "stores" the stereochemical information in the molecule. When a subsequent reaction like bromination occurs at the C5 position, it can proceed with high diastereoselectivity, often influenced by the steric hindrance of substituents at the C2 position. For example, radical reactions on 2-tert-butyl-1,3-dioxolan-4-ones have been shown to occur with high selectivity, favoring the formation of the product where the incoming group is trans to the bulky tert-butyl group. wikipedia.org

For cases where a racemic mixture of a dioxolane precursor is synthesized, chemical resolution can be employed. A common technique is the formation of diastereomeric salts by reacting a racemic dioxolane carboxylic acid with a chiral amine. ijrpc.com These diastereomeric salts often have different solubilities, allowing them to be separated by crystallization. Subsequent neutralization of the separated salts yields the individual enantiomerically pure dioxolane acids, which can then be carried forward in the synthesis. ijrpc.com

Chiral Pool Approaches Employing Pre-existing Stereocenters

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. In the context of dioxolanones, α-hydroxy acids like lactic acid and mandelic acid are common chiral precursors. mdpi.com These compounds possess a pre-existing stereocenter that can be incorporated into the target molecule, influencing the stereochemistry of subsequent reactions.

For instance, enantiomerically pure five-membered cyclic nitrones can be synthesized from protected hydroxy acids and amino acids such as D- and L-tartaric acid, L-malic acid, and L-aspartic acid. researchgate.net These nitrones can then undergo cycloaddition reactions with good diastereocontrol. researchgate.net Similarly, the synthesis of novel racemic 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides has been achieved starting from racemic lactic acid. nih.gov The key intermediate, 2-benzoyloxymethyl-4-oxo-5-C-methyl-1,3-dioxolane, is prepared from this chiral pool starting material. nih.gov

The use of tartaric acid as a starting material offers an advantage over malic acid in some syntheses, as it allows for the improvement of the final optical purity of chiral derivatives through the crystallization of diastereomeric bis(acetal) intermediates. acs.org This approach avoids the need for chromatography. acs.org

Asymmetric Catalysis in Dioxolanone Formation

Asymmetric catalysis has emerged as a critical tool for the enantioselective synthesis of complex molecules, including dioxolanones. This approach introduces chirality through the use of a chiral catalyst, which can control the stereochemical outcome of a reaction.

A notable example is the asymmetric formal [3+2] cycloaddition reaction for synthesizing 1,3-dioxolanes. nih.gov This reaction is catalyzed by cinchona-alkaloid-thiourea-based bifunctional organocatalysts and proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes. nih.gov The discovery of organocatalysis, which often utilizes small, stable chiral organic molecules like L-proline, has been significant for developing enantiomerically pure products, frequently achieving over 99% selectivity for one enantiomer. youtube.com

Furthermore, chiral Lewis acid catalysts, such as novel (Schiff base)Cr(III) complexes, have been developed for asymmetric cycloadditions. nih.gov The combination of substrate and catalyst control is fundamental for the selective and simultaneous generation of multiple stereocenters in enantioselective catalytic reactions. nih.gov

Catalyst TypeReactionSubstratesKey Feature
Cinchona-alkaloid-thioureaAsymmetric formal [3+2] cycloadditionγ-hydroxy-α,β-unsaturated ketones and aldehydesForms 1,3-dioxolanes via hemiacetal intermediates. nih.gov
L-prolineOrganocatalysisAldehydesProduces enantiomerically pure products with high selectivity. youtube.com
(Schiff base)Cr(III) complexesAsymmetric cycloadditionDienes and aldehydesActs as a highly reactive chiral Lewis acid catalyst. nih.gov

Chromatographic Resolution Techniques for Enantiomeric Separation

While chiral synthesis aims to produce a single enantiomer, chromatographic resolution is often necessary to separate mixtures of enantiomers or diastereomers. This technique is crucial for obtaining enantiomerically pure compounds.

In the synthesis of certain dioxolanone derivatives, intermediates are sometimes purified by silica (B1680970) gel column chromatography. chemicalbook.com However, some synthetic routes are designed to produce crystalline intermediates, eliminating the need for chromatographic purification. acs.org For instance, an improved synthesis of Z-5-carboxymethylene-1,3-dioxolan-4-ones from tartaric acid yields crystalline intermediates, avoiding chromatography altogether. acs.org

Synthetic Routes to Related Dioxolanone Derivatives

The versatility of the dioxolanone scaffold allows for the synthesis of a variety of related derivatives with diverse functionalities.

Preparation of 5-Methylene-1,3-dioxolan-4-ones

5-Methylene-1,3-dioxolan-4-ones are valuable synthetic intermediates. google.com One common method for their preparation involves the dehydrohalogenation of 5-halogeno-5-methyl-dioxolan-4-one derivatives. google.com This reaction is typically carried out by heating a mixture of the halogenated precursor with a tertiary amine. google.com For example, 2-tert-butyl-5-methylene-1,3-dioxolan-4-one can be produced from 2-tert-butyl-5-bromo-5-methyl-1,3-dioxolan-4-one with high yield. google.com

Another route involves the reaction of β-halolactic acids with ketones or aldehydes to form 5-halomethyl-1,3-dioxolane-4-one derivatives, which are then treated with a base like an amine to induce a dehydrobromination reaction. google.com

PrecursorReagentProductYield
2-tert-butyl-5-bromo-5-methyl-1,3-dioxolan-4-oneTertiary amine2-tert-butyl-5-methylene-1,3-dioxolan-4-one93% google.com
5-phenylsulfonylmethyl-1,3-dioxolan-4-oneDBU5-methylene-1,3-dioxolan-4-ones~76% google.com

Synthesis of Dioxolane-Fused Ring Systems

Dioxolane rings can be fused to other ring systems to create complex polycyclic structures, which are often found in biologically active natural products. nih.govlibretexts.org The construction of these fused ring systems can be achieved through various strategies, including stepwise ring formation and cycloaddition reactions. nih.gov

A deconstructive strategy involving the C-C bond activation of cyclic ketones has also been developed as a more unified approach to building bridged and fused rings. nih.gov For example, the synthesis of taiwaniaquinoids, which possess a 6,5,6-fused ring system, has been explored through biomimetic routes starting from abietanes. core.ac.uk In one approach, a central six-membered ring was opened by ozonolysis and then closed via an aldol (B89426) reaction to form the five-membered ring. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and spatial arrangement of atoms can be determined.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The two methyl groups attached to the C2 carbon are diastereotopic due to the chiral center at C5. Consequently, they are expected to appear as two separate singlets in the spectrum. The single proton at the C5 position, being adjacent to the bromine atom, is anticipated to resonate as a singlet at a downfield chemical shift due to the deshielding effect of the electronegative bromine.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.6 - 1.9 Singlet 3H C2-CH₃
~1.6 - 1.9 Singlet 3H C2-CH₃

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysisnih.govopenstax.org

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the two methyl carbons, the quaternary C2 carbon, the methine C5 carbon, and the carbonyl C4 carbon. The chemical shift of the C5 carbon will be significantly influenced by the attached bromine atom, while the C4 carbon will appear at a characteristic downfield position typical for a carbonyl group in a five-membered ring. openstax.org The C2 carbon, being a quaternary carbon in a dioxolane ring, is expected to resonate at a specific chemical shift. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~25 - 30 C2-CH₃
~25 - 30 C2-CH₃
~70 - 80 C5
~105 - 115 C2

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds. nih.govopenstax.org

Advanced Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Assignments and Stereochemical Correlationopenstax.org

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignments and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In this case, since there are no vicinal protons, the COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the C5 proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the proton signal around δ 5.0-5.5 ppm to the carbon signal around δ 70-80 ppm (C5). It would also confirm the assignments of the methyl protons to their respective carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could potentially show a correlation between the C5 proton and one of the methyl groups, which would help in assigning the stereochemistry if the compound were chiral and the methyl groups were diastereotopic. openstax.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone ring. The exact position of this band can provide clues about the ring strain. Additionally, characteristic C-O stretching vibrations from the dioxolane ring and C-H stretching and bending vibrations from the methyl groups will be present. The C-Br stretching frequency is typically observed in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group
~1780 - 1820 Strong, Sharp C=O (Lactone)
~2850 - 3000 Medium C-H (Alkyl)
~1000 - 1300 Strong C-O (Ether)

Note: The predicted wavenumbers are based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysisuni.lu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic pair of signals (M⁺ and M+2) of nearly equal intensity. uni.lu Common fragmentation pathways would likely involve the loss of a bromine atom, a methyl group, or carbon monoxide from the molecular ion.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2,2 Dimethyl 1,3 Dioxolan 4 One

Reactivity at the α-Bromo Lactone Moiety

The presence of a bromine atom at the α-position to the lactone carbonyl group (C5) significantly influences the chemical behavior of 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one. This functionality serves as a key site for both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions at C5

The carbon atom at the C5 position, bonded to an electronegative bromine atom, is electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic substitution reactions at this position allow for the introduction of a wide variety of functional groups. The stereochemical outcome of these reactions is of significant interest in synthetic chemistry. For instance, in related cyclic phosphorus compounds, such as 2-halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones, nucleophilic displacement of a halide can proceed with either inversion or retention of configuration at the reaction center, depending on the reaction mechanism (SN2 vs. addition-elimination) nih.gov.

In the context of this compound, various nucleophiles can displace the bromide ion. The reaction of related 3,4-dihalo-2(5H)-furanones with phenol (B47542) derivatives, for example, results in the substitution of a halogen or another leaving group at the C5 position to form 5-phenoxy derivatives nih.gov. Similarly, reactions with amines, such as morpholine, on brominated phthalodinitriles have been shown to proceed via nucleophilic substitution of the bromine atom lookchem.com. These examples suggest that this compound would react with a range of O- and N-nucleophiles at the C5 position.

Table 1: Examples of Nucleophilic Substitution on Related Halogenated Heterocycles

Substrate Nucleophile Product Type Reference
2-chloro-4,5-dimethyl-1,3,2-dioxaphospholan-2-thione Various Phosphorus-substituted product nih.gov
4-bromo-5-nitrophthalonitrile Morpholine 4-(Morpholin-4-yl)-5-nitrophthalodinitrile lookchem.com
3,4,5-trichloro-2(5H)-furanone Sodium azide 4-azido-3,5-dichloro-2(5H)-furanone nih.gov

Elimination Reactions Leading to Unsaturated Lactones

The α-bromo lactone moiety can also undergo elimination reactions, typically in the presence of a base, to form an α,β-unsaturated lactone. This reaction involves the removal of the bromine atom at C5 and a proton from an adjacent carbon, leading to the formation of a carbon-carbon double bond within the lactone ring. A common method for achieving this transformation is the use of a non-nucleophilic base, such as triethylamine, which abstracts a proton and facilitates the elimination of hydrogen bromide (HBr) orgsyn.org.

This type of reaction is a valuable synthetic tool for creating unsaturated lactones, which are important structural motifs in many natural products and biologically active molecules. The synthesis of 3-bromo-2-pyrone, for example, proceeds through the bromination of a saturated lactone followed by an elimination step to introduce the double bond orgsyn.org. This suggests that this compound could serve as a precursor to 2,2-dimethyl-1,3-dioxen-4-one through a similar base-induced elimination pathway.

Ring-Opening and Rearrangement Pathways of the Dioxolanone Ring

Beyond the reactions at the C5 position, the dioxolanone ring itself is subject to various transformations, including ring-opening and rearrangements, which can be initiated by acid, heat, or nucleophiles.

Acid-Mediated Ring Transformations

In the presence of acids, the dioxolanone ring can undergo transformations. For related 3,4-dihalo-5-hydroxy-2(5H)-furanones, reactions catalyzed by acids like H₂SO₄ can lead to substitutions and other transformations nih.gov. Lewis acids can also promote reactions, such as Knoevenagel condensation at the C5 carbon with compounds containing an active hydrogen nih.gov. While specific studies on the acid-mediated reactions of this compound are not detailed in the provided search results, the general reactivity of similar lactone systems suggests that protonation of the carbonyl oxygen or the ether oxygen of the dioxolanone ring could initiate ring-opening or rearrangement pathways.

Thermal Decomposition and Fragmentation Mechanisms

Thermal stress can induce the decomposition and fragmentation of the dioxolanone ring. Studies on the thermal fragmentation of similar dioxolanones suggest a mechanism initiated by the ring opening to form an oxonium carboxylate intermediate. researchgate.net This intermediate can then lose stable molecules like pivalaldehyde and carbon monoxide or carbon dioxide, leading to the formation of new products. researchgate.net For example, the pyrolysis of spiro-adducts derived from a chiral 5-methylene-1,3-dioxolan-4-one initially was expected to yield cyclic ketones through the loss of pivalaldehyde and carbon monoxide. researchgate.net However, in some cases, the fragmentation pathway involves the loss of CO₂ to form a heterocyclic carbene, which can then rearrange to other products. researchgate.net The thermal decomposition of related 5-nitro-1,3-dioxane (B6597036) compounds has also been studied, showing the release of molecules like nitrous acid or nitrogen oxides depending on the reaction mechanism researchgate.net.

Table 2: Products from Thermal Decomposition of Related Heterocycles

Starting Compound Type Key Intermediate Major Fragmentation Products Reference
Spiro 1,3-dioxolan-4-one (B8650053) adducts Oxonium carboxylate, Spiro α-lactone Cyclic ketones, Nitriles, Ketenes researchgate.net
5-nitro-5-R-1,3-dioxane 5-atom cyclic transition state 5-R-4H-1,3-dioxine, Nitrous acid researchgate.net

Nucleophile-Induced Ring Opening Reactions

The dioxolanone ring can also be opened by the action of nucleophiles. The attack of a nucleophile can occur at the carbonyl carbon (C4), leading to the cleavage of the acyl-oxygen bond and ring opening. The specific outcome of the reaction depends on the nature of the nucleophile and the reaction conditions. For example, the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with S-nucleophiles like mercaptans can result in substitution at either the C4 or C5 position, depending on the conditions nih.gov. In some cases, the initial nucleophilic attack can be followed by a cascade of reactions leading to complex molecular rearrangements.

Reactivity of the Carbonyl and Acetal (B89532) Functional Groups

The unique structure of this compound, featuring both a lactone (a cyclic ester) and an acetal (specifically, a ketal from acetone), imparts a distinct reactivity profile. The electrophilic nature of the lactone carbonyl carbon and the susceptibility of the acetal group to hydrolysis are key aspects of its chemistry.

Reduction and Oxidation Reactions of the Lactone Carbonyl

The lactone carbonyl group within the this compound ring is a site for nucleophilic attack, including reactions with reducing agents. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from the behavior of similar substituted dioxolanones.

Reduction of the lactone can lead to different products depending on the reagent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of cleaving the ester bond to yield a diol. Milder reducing agents might selectively reduce the carbonyl to a hydroxyl group, forming a lactol.

Table 1: Predicted Reactivity of the Lactone Carbonyl

Reaction Type Common Reagents Potential Products
Reduction Lithium aluminum hydride (LiAlH₄), Sodium borohydride (B1222165) (NaBH₄) Diols, Lactols
Oxidation Potassium permanganate (B83412) (KMnO₄), Chromium trioxide (CrO₃) Further functionalized derivatives (reaction at other sites)

Acid- or Base-Catalyzed Hydrolysis of the Acetal

The 2,2-dimethyl-1,3-dioxolane (B146691) portion of the molecule functions as a protecting group for a diol, formed from the reaction of a ketone (acetone in this case) with two hydroxyl groups. The stability of this acetal linkage is highly dependent on the pH of the environment.

Dioxolanes exhibit excellent stability under neutral and basic conditions, resisting attack by strong bases, nucleophiles, and many reducing and oxidizing agents. This stability allows for chemical modifications at other parts of the molecule, such as the lactone or the bromine-bearing carbon, without disturbing the acetal.

However, the acetal group is labile under acidic conditions. The mechanism of acid-catalyzed hydrolysis involves protonation of one of the acetal oxygen atoms, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and an alcohol. Subsequent attack by water and loss of a proton leads to the formation of a hemiacetal, which is in equilibrium with the corresponding ketone (acetone) and diol. This susceptibility to acid provides a convenient method for deprotection. nih.gov

Table 2: Stability Profile of the Dioxolane Acetal Group

Condition Stability Outcome
Strong Acid Labile Rapid hydrolysis to diol and ketone
Mild Acid Stable to Labile Controlled or slow hydrolysis
Neutral Very Good Acetal group remains intact
Basic Excellent Acetal group remains intact

Pericyclic Reactions and Cycloaddition Chemistry

The this compound can serve as a precursor to highly reactive intermediates for cycloaddition reactions. Through dehydrobromination, it can be converted into 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one, an activated alkene that participates in various pericyclic reactions. nih.gov

[3+2] Cycloadditions with 5-Methylene-1,3-dioxolan-4-ones

The exocyclic double bond of 5-methylene-1,3-dioxolan-4-ones, derived from the parent bromo-compound, is an excellent dipolarophile for [3+2] cycloaddition reactions. nih.govnih.gov These reactions involve a three-atom component (1,3-dipole) and a two-atom component (the methylene-dioxolanone) to form a five-membered ring. sci-rad.com

Research has shown that chiral 5-methylene-1,3-dioxolan-4-ones react successfully with specific types of 1,3-dipoles, such as nitrile oxides and diazoalkanes, to form novel spiro heterocyclic systems. For example, reaction with diazomethane (B1218177) yields a spiro-pyrazoline adduct. nih.gov However, attempts to use other 1,3-dipoles like nitrile sulfides, nitrile imines, and azides have been unsuccessful, indicating a degree of selectivity in the reactivity of the methylene-dioxolanone. nih.govnih.gov

Table 3: Summary of [3+2] Cycloaddition Reactions with a Chiral 5-Methylene-1,3-dioxolan-4-one

1,3-Dipole Reagent Reactivity Product Type Reference
Benzonitrile oxide Successful Spiro adduct nih.govnih.gov
Acetonitrile oxide Successful Spiro adduct nih.govnih.gov
Diazomethane Successful Spiro adduct nih.govnih.gov
Diphenyldiazomethane Successful Spiro adduct nih.govnih.gov
Nitrile sulfide Failed No reaction nih.govnih.gov
Nitrile imine Failed No reaction nih.govnih.gov
Azides Failed No reaction nih.govnih.gov

Diels-Alder Reactions with Dioxolanone-Derived Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). chemistrysteps.commasterorganicchemistry.com The 5-methylene-1,3-dioxolan-4-one, generated from this compound, serves as a highly effective dienophile. nih.gov Its reactivity is enhanced by the electron-withdrawing lactone group conjugated to the double bond, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.comlibretexts.org

This dioxolanone-derived dienophile has been shown to react with various 1,3-dienes, including cyclic dienes like cyclopentadiene. nih.gov These reactions are stereospecific, meaning the stereochemistry of the dienophile is retained in the product. libretexts.org In reactions with cyclic dienes, the formation of bicyclic products can result in endo and exo isomers, with the endo product often being favored due to secondary orbital interactions. chemistrysteps.comlibretexts.org The use of a chiral dioxolanone allows these reactions to proceed asymmetrically, effectively making the dienophile a chiral ketene (B1206846) equivalent. nih.gov

Table 4: Key Features of Dioxolanone-Derived Dienophiles in Diels-Alder Reactions

Feature Description Significance
Activation The lactone carbonyl group is electron-withdrawing, activating the alkene for cycloaddition. chemistrysteps.comlibretexts.org Leads to faster reaction rates and good yields.
Stereospecificity The stereochemistry of substituents on the dienophile is preserved in the cyclohexene (B86901) product. libretexts.org Allows for predictable control over the product's stereochemistry.
Endo Selectivity In reactions with cyclic dienes, the endo adduct is often the major product. chemistrysteps.comlibretexts.org Provides a pathway to specific diastereomers.
Chiral Auxiliary When derived from a chiral source, the dioxolanone can direct the stereochemical outcome of the reaction. nih.gov Enables asymmetric synthesis, producing enantiomerically enriched products.

Advanced Synthetic Utility of 5 Bromo 2,2 Dimethyl 1,3 Dioxolan 4 One As a Chiral Building Block

Strategic Applications in Chiral Molecule Synthesis

The unique structural features of 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one position it as a key intermediate for the synthesis of chiral molecules. spectrumchemical.com Its application spans from being a precursor for intricate organic frameworks to its integration into the total synthesis of natural products.

Precursor for Stereoselective Construction of Complex Organic Scaffolds

The dioxolanone ring system, combined with the bromine substituent, provides a platform for introducing stereocenters with high control. This is particularly valuable in the synthesis of complex organic scaffolds where precise three-dimensional arrangement of atoms is crucial for biological activity or material properties. The stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a silyl (B83357) enol ether, proceeding through a stereospecific 1,3-dioxolan-2-yl cation intermediate. mdpi.com This method allows for the controlled assembly of multiple components into a single dioxolane product. mdpi.com The inherent chirality of building blocks like (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate (B104242) is frequently utilized in asymmetric synthesis. bldpharm.com

Integration into Multistep Total Synthesis Pathways

The strategic importance of chiral building blocks is evident in the total synthesis of natural products. nih.gov While direct examples of this compound in published total syntheses are not prevalent in the searched literature, the principle of using chiral synthons is well-established. For instance, the total syntheses of acremolides A and B relied on sequential stereoselective reactions, including asymmetric crotylation and esterification, to establish the correct stereochemistry. nih.gov The utility of chiral building blocks is further demonstrated in the synthesis of various alkaloids, where piperidine (B6355638) derivatives serve as key intermediates. researchgate.net The development of modular approaches to synthesize complex chiral molecules, such as organoboron helically chiral compounds, also highlights the importance of starting with well-defined chiral precursors. nih.gov

Functionalization as Synthetic Equivalents in Organic Transformations

Beyond its role as a chiral scaffold, this compound and related dioxolanones can be functionalized to act as synthetic equivalents of other reactive species, expanding their utility in organic synthesis.

Role as Chiral Acetyl Anion Equivalents

1,3-Dioxolan-4-ones, derived from α-hydroxy acids, can function as convenient chiral acyl anion equivalents. researchgate.net This is achieved through deprotonation followed by alkylation. Subsequent flash vacuum pyrolysis of the alkylated product leads to the formation of ketones. researchgate.net This methodology has been successfully applied to the conjugate addition of their anions to electrophiles like ethyl crotonate, yielding β-methyl-γ-oxo esters with enantiomeric excesses up to 86%. researchgate.net

Application as Chiral Ketene (B1206846) Equivalents

While the direct application of this compound as a chiral ketene equivalent is not explicitly detailed in the provided search results, the broader class of 1,3-dioxolan-4-ones can be seen as precursors to ketenes. The thermal or photochemical decomposition of dioxolanones can generate ketene intermediates, which can then participate in various cycloaddition reactions. The chirality of the starting dioxolanone can potentially influence the stereochemical outcome of these reactions.

Polymerization Studies of Dioxolanone-Derived Monomers

The 1,3-dioxolan-4-one (B8650053) scaffold is also a precursor for monomers used in polymerization reactions. For instance, 5-methylene-2,2-dimethyl-1,3-dioxolan-4-one, which can be synthesized from a related bromo-dioxolanone, undergoes radical polymerization to produce a polymer with a vinyl polymerized unit, not a ring-opened structure. researchgate.net The polymerization of 1,3-dioxolan-4-ones, such as 2,2,5-trimethyl-1,3-dioxolan-4-one, can be achieved using organocatalysis in solvent-free conditions to produce polylactic acid (PLA). mdpi.com The properties of the resulting polymers, including their thermal stability and molecular weight, are influenced by the reaction conditions and the specific monomer used. mdpi.com Furthermore, the incorporation of functional groups, such as halogens, into monomers is a strategy for creating functional biodegradable polymers. rsc.org

Mechanisms of Ring-Opening Polymerization

The ring-opening polymerization (ROP) of this compound provides a synthetic route to functionalized poly(α-hydroxy acids) (PAHAs). rsc.org These polymers are a significant class of biodegradable and biocompatible materials. rsc.orgnih.gov The polymerization process for 1,3-dioxolan-4-one monomers is distinct in that it proceeds with the concurrent elimination of a ketone or aldehyde. In the case of this compound, the gem-dimethyl group at the C2 position directs the elimination of acetone (B3395972) during the formation of the polyester (B1180765) backbone.

The polymerization can be initiated by various catalytic systems, including organometallic complexes and metal-free organocatalysts. rsc.orgnih.gov The choice of catalyst is crucial as it influences the reaction control, polymerization rate, and the stereochemistry of the resulting polymer.

Organometallic Catalysis: Metal complexes based on tin, zinc, aluminum, and rare-earth metals are commonly employed for the ROP of cyclic esters. The most accepted mechanism for these systems is coordination-insertion. This process involves:

Coordination: The carbonyl oxygen of the ester group in the monomer coordinates to the metal center of the catalyst.

Nucleophilic Attack: The alkoxide initiator or the propagating polymer chain end, which is attached to the metal center, attacks the activated carbonyl carbon of the monomer.

Ring-Opening: The acyl-oxygen bond of the cyclic monomer cleaves, opening the ring and extending the polymer chain by one monomer unit. The process simultaneously releases an acetone molecule.

Propagation: The newly formed alkoxide chain end remains coordinated to the metal center and is ready to attack the next incoming monomer.

Research on analogous 1,3-dioxolane-4-ones, such as 5-phenyl-1,3-dioxolane-4-one, has shown that sterically accessible and electronically neutral catalysts, like certain salen aluminum complexes, can provide an excellent balance of reactivity and selectivity, minimizing potential side reactions. rsc.org

Organocatalysis: Metal-free organocatalysis has emerged as a powerful alternative for ROP, avoiding potential metal contamination in the final polymer. For dioxolanone polymerization, several organocatalytic strategies are applicable:

Nucleophilic Catalysis: Tertiary amines, such as 4-(dimethylamino)pyridine (DMAP), and N-heterocyclic carbenes (NHCs) can act as nucleophilic catalysts. nih.govnih.gov The catalyst directly attacks the monomer to form a reactive intermediate, which then initiates the polymerization.

Hydrogen-Bonding Catalysis: Bifunctional catalysts, often a combination of a thiourea (B124793) or urea (B33335) group with a tertiary amine (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, or TBD), can activate both the monomer and the initiator/propagating chain end through hydrogen bonding. nih.govresearchgate.net This dual activation facilitates a controlled polymerization under mild conditions.

Studies on related functional cyclic esters have demonstrated that organocatalysts can produce well-defined polymers with controlled molecular weights and narrow polydispersities, often while preserving the integrity of sensitive functional groups. nih.gov

Table 1: Comparison of Catalytic Systems for Ring-Opening Polymerization of Dioxolanones

Catalyst TypeExamplesGeneral MechanismKey AdvantagesPotential Issues
OrganometallicSn(Oct)₂, Zn, Al, Y, La complexesCoordination-InsertionHigh activity, potential for stereocontrolPotential metal contamination, sensitivity to impurities
OrganocatalystDMAP, TBD, NHCs, Thiourea/Amine pairsNucleophilic or H-Bonding ActivationMetal-free polymers, high functional group toleranceMay require higher catalyst loading or longer reaction times

Development of Functionalized Polymeric Materials

The primary utility of this compound as a chiral building block lies in its ability to produce functional poly(α-hydroxy acids) with a reactive pendant group. The ROP of this monomer yields a polyester, specifically poly(3-bromo-2-hydroxy-2-methylpropanoic acid), where the bromine atom serves as a versatile handle for further chemical modification. This strategy aligns with the principles of post-polymerization modification (PPM), a powerful method for creating a diverse library of functional polymers from a single, well-defined precursor. nih.govresearchgate.net

The PPM approach offers significant advantages: it allows for the introduction of functionalities that might be incompatible with the initial polymerization conditions and ensures that different functional polymers within a library share the same backbone characteristics, enabling direct investigation of side-chain effects on material properties. rsc.orgcmu.edu

The pendant alkyl bromide on the polyester backbone is amenable to a variety of nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules and functional groups, thereby tailoring the final properties of the material for specific applications. For instance, properties such as hydrophilicity, degradability, and biological activity can be precisely tuned. nih.gov

Table 2: Potential Post-Polymerization Modifications of Poly(3-bromo-2-hydroxy-2-methylpropanoic acid)

Reagent/NucleophileResulting Functional GroupPotential Application/Property
Sodium Azide (NaN₃)Pendant Azide (-N₃)Enables "click" chemistry (e.g., CuAAC, SPAAC) for conjugation of biomolecules, fluorophores, or cross-linkers.
Primary/Secondary Amines (R-NH₂/R₂NH)Pendant Amino Group (-NHR/-NR₂)Introduces basicity, improves hydrophilicity, provides sites for further amide coupling.
Thiols (R-SH)Pendant Thioether (-SR)Enhances interaction with noble metals (e.g., gold nanoparticles), provides sites for oxidation to sulfoxides/sulfones.
Carboxylate Salts (R-COO⁻)Pendant Ester (-OOC-R)Allows attachment of drugs, hydrophobic/hydrophilic side chains to create amphiphilic structures.
Hydroxide (OH⁻) / WaterPendant Hydroxyl (-OH)Increases hydrophilicity and provides sites for subsequent esterification or etherification reactions.

The synthesis of PAHAs with such accessible functionalities is a key area of research, as it addresses a primary limitation of conventional polyesters like polylactide (PLA), which lack side-chain functional groups. nih.govillinois.edu By starting with this compound, it is possible to generate a robust polymeric platform that can be adapted for advanced applications in fields such as drug delivery, tissue engineering, and smart materials. rsc.org

Table 3: Summary of Compound Names

Abbreviation/Common NameFull Chemical Name
-This compound
PAHAsPoly(α-hydroxy acids)
DMAP4-(dimethylamino)pyridine
NHCsN-heterocyclic carbenes
TBD1,5,7-triazabicyclo[4.4.0]dec-5-ene
PLAPolylactide
-5-phenyl-1,3-dioxolane-4-one
-Poly(3-bromo-2-hydroxy-2-methylpropanoic acid)

Theoretical and Computational Chemistry Studies on 5 Bromo 2,2 Dimethyl 1,3 Dioxolan 4 One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These in silico methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization

The first step in the computational analysis of 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one would be to determine its most stable three-dimensional structure, a process known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. nih.govrsc.org

The process involves an iterative algorithm that calculates the electron density and the corresponding total energy of the molecule for a given atomic arrangement. stackexchange.com The positions of the atoms are then adjusted to find a lower energy conformation. This continues until a stationary point on the potential energy surface is located, which corresponds to a stable or metastable structure (a minimum). stackexchange.com For such calculations, a functional, like B3LYP, and a basis set, such as 6-311++G(d,p), are chosen to approximate the exchange-correlation energy and to describe the atomic orbitals, respectively. nih.govuta.clresearchgate.net The result of a geometry optimization is a set of Cartesian coordinates for each atom, from which bond lengths, bond angles, and dihedral angles can be determined.

Hypothetical Optimized Geometry Data for this compound

Since no specific literature data is available, the following table is a hypothetical representation of the kind of data that would be generated from a DFT geometry optimization.

ParameterHypothetical Value
C-Br Bond Length~1.95 Å
C=O Bond Length~1.20 Å
O-C=O Bond Angle~125°
C-O-C Ring Angle~110°

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound. scielo.org.mxresearchgate.net

Key Reactivity Descriptors

DescriptorFormulaDescription
Ionization Potential (IP)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ ≈ (I + A) / 2A measure of the ability of a molecule to attract electrons.
Chemical Hardness (η)η ≈ (I - A) / 2A measure of the resistance to a change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ2 / (2η)A measure of the electrophilic character of a molecule.

Electrostatic Potential Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. youtube.comyoutube.com The MEP is plotted onto the electron density surface of the molecule. Different colors represent different values of the electrostatic potential. youtube.com

Typically, regions of negative electrostatic potential (shown in red and yellow) are rich in electrons and are susceptible to electrophilic attack. For this compound, these areas would likely be concentrated around the oxygen atoms of the carbonyl and ether groups. Regions of positive electrostatic potential (shown in blue) are electron-deficient and are prone to nucleophilic attack. Such regions might be expected near the hydrogen atoms and potentially around the bromine atom, which can exhibit a region of positive potential known as a σ-hole, making it a potential halogen bond donor. researchgate.net The green areas on an MEP map represent regions of neutral potential. youtube.com

Computational Elucidation of Reaction Mechanisms and Kinetics

Computational chemistry can also be employed to explore the pathways of chemical reactions involving this compound, providing insights into the feasibility and rates of these reactions.

Identification of Transition States and Determination of Activation Barriers

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Identifying the geometry of the transition state is crucial for understanding the reaction mechanism. Computational methods can locate transition states on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy or activation barrier. A lower activation barrier corresponds to a faster reaction rate.

For instance, in a nucleophilic substitution reaction where the bromine atom of this compound is replaced, computational methods could be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion.

Influence of Solvent Effects on Reaction Pathways through Implicit and Explicit Solvation Models

Reactions are most often carried out in a solvent, which can significantly influence the reaction pathway and rate. numberanalytics.comnumberanalytics.com Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: These models, also known as continuum models (e.g., PCM, COSMO, SMD), treat the solvent as a continuous medium with a defined dielectric constant. numberanalytics.comnumberanalytics.comtaylorandfrancis.com This approach is computationally efficient and can effectively model the average effect of the solvent on the solute. wikipedia.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. wikipedia.orgucsb.edu This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. taylorandfrancis.comstackexchange.com

By performing calculations with different solvation models, it is possible to understand how the polarity and specific interactions of the solvent might stabilize or destabilize reactants, products, and transition states, thereby altering the reaction's kinetic and thermodynamic profile. numberanalytics.comnumberanalytics.com

Computational Studies of Stereoselectivity in Reactions

Computational methods are instrumental in predicting and explaining the stereochemical outcomes of chemical reactions. For this compound, theoretical studies can elucidate the factors governing the diastereoselectivity of its reactions, particularly those involving the chiral center at the C5 position.

Reactions involving radical intermediates of substituted 1,3-dioxolan-4-ones have been shown to exhibit moderate to high diastereoselectivity. researchgate.net For instance, radical alkylation and bond formation often occur trans to the substituent at the C2 position. researchgate.net In the case of this compound, the bulky gem-dimethyl group at C2 would be expected to exert significant steric influence on the approaching reactants.

Computational models, particularly those employing density functional theory (DFT), can be used to calculate the transition state energies for different stereochemical pathways. researchgate.net The preferred reaction pathway is the one with the lowest activation energy. For a hypothetical reaction, such as a nucleophilic substitution at the C5 position, computational analysis would involve modeling the approach of the nucleophile from both faces of the dioxolanone ring. The calculated energy barriers would reveal the favored direction of attack, thus predicting the stereochemistry of the product.

The stereoselectivity of cycloaddition reactions involving related dioxolane structures has also been a subject of computational investigation. researchgate.netnih.gov These studies often reveal that the formation of one diastereomer is significantly favored over the other due to a combination of steric and electronic factors in the transition state. nih.gov While specific studies on this compound are not prevalent, the principles derived from similar systems suggest that computational modeling would be a valuable tool in predicting its reactivity.

Reaction Type Predicted Major Diastereomer Rationale
Nucleophilic Substitution at C5Product of attack from the less sterically hindered faceThe gem-dimethyl group at C2 creates a significant steric bias.
Radical Reaction at C5trans to the C2 substituentsMinimization of steric interactions in the transition state. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are crucial to its physical and chemical properties. Conformational analysis and molecular dynamics simulations provide a detailed picture of the accessible shapes of this compound and the dynamics of their interconversion.

Exploration of Conformational Energy Landscapes

Computational methods, such as ab initio calculations and DFT, can be used to map the potential energy surface of the molecule as a function of its torsional angles. This allows for the identification of the lowest energy conformations (global minima) and other stable conformations (local minima), as well as the transition states that connect them.

In related 5-substituted 1,3-dioxane (B1201747) systems, the preferred conformation is often a chair form, with the substituent occupying either an axial or equatorial position. researchgate.netresearchgate.net For the five-membered ring of this compound, the likely low-energy conformations would involve envelope or twist structures where the bromine atom and the methyl groups adopt positions that minimize steric strain. An envelope conformation has been observed in the crystal structure of a similar compound, (2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-carboxypropanoate. researchgate.net

A systematic computational search would likely reveal several stable conformers for this compound, with their relative energies depending on the interplay of steric and electronic effects.

Conformer Key Dihedral Angle(s) Predicted Relative Energy
Envelope (Br-axial)C-O-C-CHigher
Envelope (Br-equatorial)C-O-C-CLower
TwistO-C-C-OIntermediate

Dynamics of Ring Inversion and Substituent Orientations

Molecular dynamics (MD) simulations can provide a time-resolved view of the conformational changes in this compound. dntb.gov.ua By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the dynamic processes of ring inversion and the rotation of substituents.

Ring inversion in five-membered rings is typically a low-energy process, meaning that the molecule can rapidly interconvert between different conformations at room temperature. MD simulations can be used to calculate the rate of this inversion and to identify the pathways through which it occurs. These simulations can also reveal how the presence of a solvent might influence the conformational dynamics. dntb.gov.ua

Future Research Trajectories and Unexplored Avenues for 5 Bromo 2,2 Dimethyl 1,3 Dioxolan 4 One

Development of Novel Catalytic Systems for Enhanced Transformations

Future research will likely focus on developing innovative catalytic systems to unlock the full synthetic potential of 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one. The presence of the bromine atom and the carbonyl group invites exploration into various catalytic methodologies.

Organocatalysis stands out as a particularly promising field. Building on studies of similar 5-aryl-1,3-dioxolan-4-ones, which have been successfully employed as nucleophiles in Michael addition reactions catalyzed by cinchona alkaloid derivatives, similar systems could be developed for the title compound. escholarship.orgnih.govnih.gov The use of chiral Brønsted acids or bifunctional organocatalysts, such as those based on thiourea (B124793), could enable highly stereoselective transformations at the C5 position. nih.govrsc.org These metal-free approaches align with the principles of green chemistry, offering mild reaction conditions and reduced environmental impact. rsc.org

Furthermore, the exploration of metal-based catalysis could lead to novel cross-coupling reactions. The carbon-bromine bond is a prime site for palladium-, copper-, or nickel-catalyzed reactions, allowing for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups. This would significantly expand the library of accessible derivatives from this compound.

Biocatalysis represents another exciting and largely unexplored frontier. Enzymes, such as dehalogenases or transaminases, could be engineered to act upon the this compound scaffold with high chemo- and stereoselectivity. rsc.org A chemoenzymatic cascade, combining the strengths of both chemical and biological catalysts, could provide efficient and sustainable routes to complex chiral molecules. nih.gov

Catalyst TypePotential ReactionKey AdvantagesRelevant Analogue Studies
Organocatalysts Asymmetric Michael Addition, Aldol (B89426) Reactions, CycloadditionsMetal-free, mild conditions, high stereoselectivity5-aryl-1,3-dioxolan-4-ones escholarship.orgnih.govnih.gov
Metal Catalysts Cross-coupling (e.g., Suzuki, Buchwald-Hartwig)Broad substrate scope, formation of C-C and C-N bondsGeneral principles of C-Br bond activation
Biocatalysts Enantioselective dehalogenation, aminationHigh selectivity, green reaction conditions, use of renewable resourcesChiral amine synthesis using transaminases rsc.org

Integration into Flow Chemistry and Continuous Synthesis Methodologies

The integration of this compound into flow chemistry and continuous synthesis methodologies presents a significant opportunity for process optimization and scalability. nih.gov Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous reagents and intermediates in situ. mdpi.comresearchgate.net

Future research could focus on developing continuous flow processes for the synthesis of this compound itself, potentially utilizing immobilized reagents or catalysts to simplify purification. nih.gov More importantly, its use as a building block in multi-step flow syntheses could accelerate the discovery and production of novel compounds, particularly in the context of medicinal chemistry and materials science. unimi.ityoutube.com For instance, a telescoped reaction sequence could involve the initial functionalization of the bromine atom followed by a subsequent transformation of the dioxolanone ring, all within a continuous, automated system. mdpi.com

The development of such processes for chiral molecules like derivatives of this compound is a rapidly growing field. nih.govthieme.de The use of packed-bed reactors containing immobilized catalysts (organo-, bio-, or metal-based) could enable efficient and highly stereoselective continuous transformations. rsc.org

Flow Chemistry AspectPotential Application for this compoundAnticipated Benefits
Continuous Synthesis Synthesis of the title compound and its direct derivatives.Improved safety, consistency, and scalability.
Telescoped Reactions Multi-step synthesis of complex molecules starting from the title compound.Reduced manual handling, shorter synthesis times, higher overall yields.
Immobilized Catalysts Use in packed-bed reactors for stereoselective transformations.Catalyst recycling, simplified product purification, enhanced process efficiency.

Exploration of Advanced Functional Materials Applications

The dioxolanone core of this compound makes it a promising monomer for the synthesis of advanced functional materials, particularly biodegradable polyesters. Ring-opening polymerization (ROP) of dioxolanone derivatives is a well-established method for producing poly(α-hydroxy acid)s (PAHAs), which are valued for their biocompatibility and degradability. rsc.orgrsc.orgmdpi.com

Future research should investigate the ROP of this compound to produce a novel functional polyester (B1180765). The bromine atoms along the polymer backbone would serve as versatile handles for post-polymerization modification. This would allow for the covalent attachment of various functional groups, such as fluorescent dyes, bioactive molecules, or cross-linking agents, thereby tailoring the material's properties for specific applications. acs.orgutwente.nl For example, such polymers could be used in drug delivery systems, tissue engineering scaffolds, or as functional coatings.

Furthermore, the synthesis of ultra-high-molecular-weight polymers based on the dioxolane structure has been shown to yield materials with significantly enhanced mechanical properties. escholarship.org Exploring the synthesis of high-molecular-weight polymers from this compound could lead to the development of high-performance, chemically recyclable thermoplastics. Additionally, poly(1,3-dioxolane)-based materials are being investigated as quasi-solid-state electrolytes for lithium metal batteries, suggesting a potential application for polymers derived from the title compound in energy storage. researchgate.netrsc.orgacs.org

Polymer TypeMonomerPotential Properties & Applications
Functional Polyesters This compoundBiodegradable, post-polymerization modifiable, drug delivery, tissue engineering.
High-Performance Thermoplastics This compoundEnhanced mechanical strength, chemical recyclability.
Solid Polymer Electrolytes This compoundIon conductivity, application in batteries.

Interdisciplinary Research Interface for Chemical Probe Development

The unique structure of this compound positions it as a potential scaffold for the development of chemical probes for biological research. A chemical probe is a small molecule designed to selectively interact with a biological target, such as a protein, to study its function in a cellular context. nih.gov

The reactive bromine atom is a key feature in this regard. It can act as an electrophilic handle for covalent modification of nucleophilic residues (e.g., cysteine, histidine, lysine) on proteins. This opens the door to designing activity-based probes or photoaffinity labels. Future research could involve synthesizing derivatives of this compound that incorporate a reporter tag (like a fluorophore or biotin) and a recognition element to direct the probe to a specific protein or class of enzymes. thermofisher.comthermofisher.com

For example, the dioxolanone moiety itself could be recognized by certain enzymes, and upon binding, the bromine atom could facilitate covalent labeling of the active site. The development of brominated compounds for radio-labeling proteins further supports the potential of this molecule in creating imaging agents for techniques like positron emission tomography (PET), assuming a suitable bromine radioisotope is used. nih.gov The exploration of this compound in chemical proteomics workflows could lead to the identification of novel drug targets and a deeper understanding of cellular signaling pathways. nih.gov

Probe TypeDesign StrategyPotential Biological Application
Activity-Based Probe Incorporate a recognition motif and a reporter tag.Covalently label the active site of specific enzymes.
Photoaffinity Label Introduce a photoreactive group alongside the bromo-substituent.Covalently label binding partners upon light activation.
Imaging Agent Synthesize with a bromine radioisotope (e.g., ⁷⁶Br).Use in PET imaging to visualize biological processes in vivo.

Advancements in Sustainable Synthesis and Green Chemistry Protocols

Future research on this compound should be strongly guided by the principles of green chemistry. This involves developing synthetic routes that are more environmentally benign, efficient, and economically viable.

A key area for advancement is the replacement of hazardous reagents and solvents. For instance, traditional bromination methods often use elemental bromine or N-bromosuccinimide in chlorinated solvents. Future work could explore the use of greener brominating agents and solvent systems. The synthesis of related heterocyclic compounds using natural catalysts like lemon juice under solar radiation highlights the potential for innovative and eco-friendly approaches. nih.govresearchgate.net

The use of catalysis, as discussed in section 7.1, is central to green chemistry. Organocatalytic and biocatalytic methods, in particular, offer mild reaction conditions and reduce reliance on toxic heavy metals. rsc.orgnih.gov The synthesis of the chiral dioxolanone core can be derived from renewable feedstocks like lactic or mandelic acid, further enhancing the green credentials of its derivatives. nih.govmdpi.com

Moreover, the principles of atom economy and waste reduction should be applied to all synthetic steps. This could involve designing one-pot or tandem reactions that minimize intermediate purification steps, thereby reducing solvent use and waste generation. The integration of flow chemistry (Section 7.2) is also inherently a green technology, as it often leads to higher yields, better selectivity, and reduced energy consumption.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-bromo-2,2-dimethyl-1,3-dioxolan-4-one, and how do reaction conditions influence product purity?

  • The compound is typically synthesized via acid-catalyzed acetalization. For example, concentrated sulfuric acid in acetone at −10°C facilitates the formation of the dioxolane ring, followed by neutralization with NaHCO₃ to achieve pH 8 . Reaction temperature and acid strength critically affect regioselectivity, as lower temperatures favor kinetically controlled products, while higher temperatures may lead to side reactions. Post-synthesis purification via solvent removal under reduced pressure is recommended to isolate the product as a solid .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • ¹H/¹³C NMR : Key signals include the methyl groups (δ ~1.6–1.8 ppm in ¹H NMR; ~26–27 ppm in ¹³C NMR) and the dioxolane ring protons (δ 4.3–5.1 ppm) . The bromine atom’s electronegativity deshields adjacent carbons, observable in ¹³C NMR.
  • X-ray crystallography : Programs like SHELXL are widely used for refining crystal structures, particularly for resolving bromine’s positional disorder in the lattice .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical product distributions in reactions involving this compound?

  • Density functional theory (DFT) calculations can predict thermodynamic stability of isomers. For example, the 5-membered dioxolane ring is ~1.7 kcal/mol more stable than its 6-membered counterpart due to reduced steric strain from axial methyl groups . This aligns with experimental observations of >95% selectivity for the 5-membered product . Discrepancies between computed and observed data may arise from kinetic vs. thermodynamic control, requiring time-resolved reaction monitoring (e.g., in situ IR spectroscopy).

Q. What strategies optimize the use of this compound as a monomer in copolymerization reactions?

  • Radical copolymerization with acrylate comonomers (e.g., methyl acrylate) requires initiators like benzoyl peroxide in toluene at 50°C. Inherent viscosities (~0.45 dL/g) indicate moderate polymer chain growth. Adjusting the initiator-to-monomer ratio and reaction time improves molecular weight distribution . The bromine substituent enhances reactivity in chain-transfer reactions but may necessitate post-polymerization purification to remove unreacted monomer .

Q. How does structural modification of the dioxolane ring impact electrochemical performance in energy storage applications?

  • Substituting the bromine atom with methyl or hydrogen groups alters solvent ability and ionic conductivity. For example, 5-methyl-1,3-dioxolan-4-one exhibits superior electrolyte performance (conductivity >10 mS/cm) in supercapacitors compared to brominated analogs due to reduced steric hindrance and enhanced ion mobility . Testing in symmetric two-electrode cells at 2.6 V operational potential confirms compatibility with TEMABF₄ electrolytes .

Methodological Considerations

Q. What experimental design principles apply to kinetic studies of acid-catalyzed reactions involving this compound?

  • Use randomized factorial designs (e.g., via Statgraphics) to account for variables like temperature, acid concentration, and solvent polarity. For example, a central composite design can model nonlinear effects of sulfuric acid concentration on reaction rate . DRIFT spectroscopy at 150°C helps monitor intermediate formation without solvent interference .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Slow evaporation from acetone/hexane mixtures yields suitable single crystals. SHELXTL software is recommended for handling twinning or disorder caused by the bromine atom’s large electron density . High-resolution data (e.g., synchrotron sources) improve refinement accuracy for heavy atoms .

Data Interpretation

Q. Why might NMR spectra of synthesized this compound show unexpected splitting patterns?

  • Dynamic ring puckering in the dioxolane moiety causes diastereotopic splitting of methylene protons. Variable-temperature NMR (e.g., −40°C to 25°C) can freeze conformational exchange, simplifying spectra .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

  • The bromine atom’s electronegativity enhances leaving-group ability, but steric hindrance from the 2,2-dimethyl groups slows SN₂ mechanisms. Kinetic studies (e.g., using LiAlH₄) reveal predominant SN₁ pathways in polar aprotic solvents .

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